5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Description
5-Chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a 5-chloro-substituted pyrimidine core, a propylsulfanyl group at position 2, and a 4-methylbenzyl carboxamide moiety at position 4.
Properties
Molecular Formula |
C16H18ClN3OS |
|---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
5-chloro-N-[(4-methylphenyl)methyl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c1-3-8-22-16-19-10-13(17)14(20-16)15(21)18-9-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,21) |
InChI Key |
DSUSTHVICMVXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
Biological Activity
5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a chloro group, a methylbenzyl moiety, and a propylsulfanyl substituent, which may contribute to its diverse biological effects.
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including 5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide, exhibit significant antimicrobial activity. A study highlighted that various pyrimidine compounds demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For instance, compounds with similar structures showed inhibition against E. coli and S. aureus, suggesting that modifications to the pyrimidine ring can enhance antimicrobial potency .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Pyrimidine derivatives have been investigated for their ability to inhibit tumor cell proliferation. Compounds with structural similarities have been shown to induce apoptosis in cancer cells by targeting folate receptor pathways and inhibiting key enzymes involved in nucleotide synthesis. For example, studies on related pyrimidines revealed that they could effectively inhibit the growth of folate receptor-expressing tumor cells, leading to S-phase cell cycle arrest and increased apoptosis .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, 5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide may possess anti-inflammatory properties. Research has indicated that certain pyrimidine derivatives can significantly reduce inflammation in animal models, exhibiting comparable or superior efficacy compared to established anti-inflammatory drugs like indomethacin .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes involved in nucleotide metabolism. Studies have shown that similar pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an important target in antimalarial drug development . The inhibition of DHFR leads to disrupted folate metabolism in parasites like Plasmodium falciparum, showcasing the compound's potential in treating malaria.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyrimidine derivatives, 5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide was tested alongside other compounds for its antibacterial activity. The results indicated an IC50 value of approximately 15 µM against S. aureus, demonstrating significant bacteriostatic effects compared to control groups.
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines revealed that the compound exhibited an IC50 value of 10 µM against KB human tumor cells. This suggests a robust antiproliferative effect, likely mediated through the inhibition of folate-dependent pathways .
Research Findings Summary Table
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide exhibit notable antimicrobial activity. Sulfonamide derivatives, which include this compound, have been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Data Summary Table: Antimicrobial Activity
| Compound | MIC (μmol/L) | Target Organism |
|---|---|---|
| 5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide | 15.62 - 31.25 | MRSA |
Anticancer Activity
The compound has also demonstrated promising antiproliferative effects against various cancer cell lines. In vitro studies have reported significant inhibition of cell growth, with some derivatives showing GI50 values as low as 38 nM . The mechanism of action is believed to involve the inhibition of critical enzymes and pathways necessary for tumor growth.
Data Summary Table: Anticancer Activity
| Compound | GI50 (nM) | Cancer Cell Line |
|---|---|---|
| 5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide | 38 | Breast Cancer |
| Related Compounds | 31 - 54 | Various |
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against MRSA strains. The findings indicated that the compound exhibited significant activity with a lower MIC compared to many other tested agents, highlighting its potential as a therapeutic agent in treating resistant infections .
Evaluation of Antiproliferative Activity
Another investigation focused on the antiproliferative properties against different cancer cell lines. This study revealed varying degrees of effectiveness across cell lines, suggesting that structural modifications could enhance the anticancer potential of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide with structurally analogous pyrimidine derivatives, emphasizing substituent variations, molecular properties, and inferred pharmacological implications.
Table 1: Structural and Molecular Comparison
*Molecular weight estimated from formula.
Key Observations
Sulfur Substituent Variations (R1): The target compound’s propylsulfanyl group (C₃H₇S) is less bulky than the isopropylsulfanyl group in but less oxidized than the propylsulfonyl group in . Sulfonyl groups enhance polarity and metabolic stability compared to sulfanyl .
N-Substituent Diversity (R2): The target’s 4-methylbenzyl group balances lipophilicity and simplicity, whereas bulkier substituents like the piperazine-carbonylbenzyl in or thiadiazolyl in may improve target binding but reduce bioavailability.
Molecular Weight and Pharmacokinetics:
- The target compound’s molecular weight (estimated ~370–420 g/mol) falls within the typical range for drug-like molecules. Larger derivatives (e.g., , MW ~553.5) may face challenges in passive diffusion.
Functional Group Impact: Piperazine in and sulfamoyl in increase solubility but may introduce metabolic liabilities.
Preparation Methods
Condensation of Thiobarbituric Acid Derivatives
Thiobarbituric acid (TBA) is a common precursor for pyrimidine derivatives. Alkylation of TBA with propyl bromide in an alkaline aqueous medium yields 2-(propylsulfanyl)pyrimidine-4,6-diol . This reaction typically employs sodium hydroxide as a base and methanol as a solvent, with a reaction temperature of 60–80°C for 6–8 hours.
Key Reaction:
Malononitrile-Based Cyclization
An alternative method uses malononitrile and formaldehyde under acidic conditions to form a pyrimidine intermediate. For example, patent CN1467206A describes a three-step process involving salification, cyanamide reaction, and condensation. The final step uses phosphorus oxychloride (POCl) to introduce chlorine atoms at positions 4 and 6.
Example Conditions:
-
Solvent: Methylene chloride or dimethylformamide (DMF)
-
Catalyst: 2,6-Lutidine
Functionalization of the Pyrimidine Ring
Chlorination at Position 5
Chlorination is critical for introducing reactivity at position 5. 5-Nitro-2-(propylsulfanyl)pyrimidine-4,6-diol (from nitration of the diol intermediate) undergoes treatment with POCl to form 4,6-dichloro-5-nitro-2-(propylsulfanyl)pyrimidine . Subsequent hydrogenation with iron powder in methanol reduces the nitro group to an amine, yielding 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine .
Reaction Scheme:
Introduction of the Carboxamide Group
The carboxamide moiety is introduced via nucleophilic acyl substitution. 4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine reacts with 4-methylbenzyl isocyanate in the presence of a base such as triethylamine (EtN).
Optimized Conditions:
Final Assembly and Purification
Coupling Reactions
The final step involves coupling the chlorinated pyrimidine with the benzyl carboxamide group. Microwave-assisted synthesis has been employed to enhance efficiency, reducing reaction times from 24 hours to 2–4 hours.
Example Protocol:
Purification Techniques
-
Recrystallization: Ethanol/water mixtures are used to achieve >95% purity.
-
Chromatography: Reverse-phase HPLC with acetonitrile/water gradients resolves residual impurities.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Side Reactions
Q & A
Q. What are the critical steps and reagents involved in synthesizing 5-chloro-N-(4-methylbenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Chlorination : Introduction of the chloro group at position 5 of the pyrimidine ring using POCl₃ or similar reagents.
- Sulfanyl group incorporation : Thiolation at position 2 via nucleophilic substitution with propane-1-thiol under basic conditions (e.g., NaH in DMF).
- Carboxamide formation : Coupling the pyrimidine core with 4-methylbenzylamine using coupling agents like EDCI/HOBt. Key reagents include sodium hydride for deprotonation, DMF as a polar aprotic solvent, and TLC/HPLC for monitoring reaction progress .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for the pyrimidine ring).
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 376.1).
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions, particularly for polymorph screening .
Q. How can researchers optimize reaction yields during synthesis?
- Solvent selection : Use DMF or dichloromethane to enhance solubility of intermediates.
- Temperature control : Maintain 0–5°C during thiolation to minimize side reactions.
- Catalyst use : Employ Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Dose-response assays : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to assess specificity.
- Orthogonal binding assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate target affinity.
- Metabolomic profiling : Identify off-target effects or metabolic instability using LC-MS/MS .
Q. How can computational methods predict the reactivity of the sulfanyl and carboxamide groups in this compound?
- DFT calculations : Model transition states for nucleophilic substitution at the sulfanyl group (e.g., ΔG‡ ~25 kcal/mol).
- Molecular docking : Predict binding modes with enzymes like kinases or phosphatases (e.g., docking scores ≤−8.0 kcal/mol).
- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .
Q. What methodologies are recommended for elucidating the mechanism of action in enzyme inhibition?
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Fluorescence quenching : Monitor binding to active sites using tryptophan residues as intrinsic probes.
- Cryo-EM/X-ray co-crystallization : Resolve compound-enzyme complexes at ≤2.0 Å resolution .
Q. How can researchers address discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?
- Variable temperature NMR : Identify dynamic effects causing peak broadening.
- COSY/NOESY : Assign coupling networks and spatial proximities.
- Isotopic labeling : Use ¹⁵N/¹³C-enriched samples to trace ambiguous signals .
Methodological Considerations
Q. What are best practices for designing stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to 0.1 M HCl/NaOH (25–60°C) and monitor degradation via HPLC-PDA.
- Arrhenius modeling : Predict shelf-life at 25°C using data from accelerated conditions (40–80°C).
- LC-HRMS : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized sulfanyl groups) .
Q. Which strategies improve solubility for in vitro assays without altering bioactivity?
- Co-solvent systems : Use DMSO/PEG 400 mixtures (<1% v/v to avoid cytotoxicity).
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers for controlled release.
- Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
